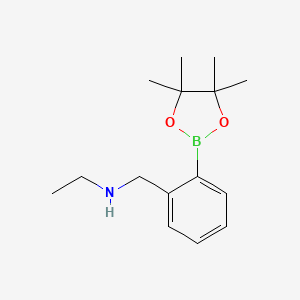

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves borylation reactions . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include nucleophilic and amidation reactions . In addition, borylation and hydroboration reactions are also common .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques . For instance, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, and complexity can be determined .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Summary of the Application

This compound is an important intermediate in organic synthesis, particularly in the synthesis of diaryl derivatives acting as FLAP regulators . It’s also used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .

Methods of Application

The compound can be synthesized through nucleophilic and amidation reactions . In the synthesis of diaryl derivatives, it’s used in the Miyaura borylation and sulfonylation reactions .

Results or Outcomes

The compound has been successfully synthesized and used in the creation of various organic compounds, demonstrating its versatility and importance in organic synthesis .

Drug Delivery Systems

Summary of the Application

The compound has been used to create a reactive oxygen species (ROS)-responsive drug delivery system .

Methods of Application

Hyaluronic acid (HA) is structurally modified with phenylboronic acid pinacol ester to create a drug delivery system. Curcumin (CUR) is then encapsulated in this system to form curcumin-loaded nanoparticles (HA@CUR NPs) .

Results or Outcomes

The system has shown to effectively release CUR in a ROS environment, enhancing cellular uptake of NPs due to HA’s specific recognition of CD44 expressed by normal cells .

Suzuki–Miyaura Coupling

Summary of the Application

The compound is used as a boron reagent in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Methods of Application

The compound is used in the process of oxidative addition, where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Results or Outcomes

The Suzuki–Miyaura coupling has been successful in conjoining chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Intracellular Targeting

Summary of the Application

The compound has been used as a synthetic means for the subcellular targeting of cargo to the nucleus .

Methods of Application

The compound is used to create a benzyl boronate tag, which is then used for intracellular targeting .

Results or Outcomes

This method has been successful in understanding the localization of metabolites, proteins, or chemical probes, and in increasing therapeutic efficacy by concentrating a drug at its site of action and reducing off-target effects .

Treatment of Periodontitis

Summary of the Application

The compound has been used in the treatment of periodontitis, an inflammatory disease induced by the complex interactions between the host immune system and the microbiota of dental plaque .

Methods of Application

A ROS-responsive drug delivery system is developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) is encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .

Results or Outcomes

Synthesis of Indolo [3,4-cd] Benzazepines

Summary of the Application

The compound is used as a reactant in the synthesis of Indolo [3,4-cd] benzazepines via Pictet-Spengler-type cyclizations .

Methods of Application

The compound is used as a reactant in the Pictet-Spengler-type cyclizations to synthesize Indolo [3,4-cd] benzazepines .

Results or Outcomes

The compound has been successfully used in the synthesis of Indolo [3,4-cd] benzazepines, demonstrating its importance in the creation of these complex organic compounds .

Synthesis of Diaryl Derivatives

Summary of the Application

The compound is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate activation of 5-lipoxygenase enzyme .

Methods of Application

The compound is used in the synthesis of diaryl derivatives through a series of reactions .

Results or Outcomes

The compound has been successfully used in the synthesis of diaryl derivatives, demonstrating its importance in the creation of these complex organic compounds .

Synthesis of Boronic Acid Derivatives

Summary of the Application

The compound is an important boric acid derivative . It has many applications in carbon-carbon coupling and carbon heterocoupling reactions . It has good biological activity and pharmacological effects .

Methods of Application

The compound is synthesized through a two-step substitution reaction .

Results or Outcomes

The compound has been successfully synthesized and used in various organic synthesis reactions, demonstrating its versatility and importance .

Synthesis of Fluorenylborolane

Summary of the Application

The compound is used as a reagent for fluorenylborolane preparation .

Methods of Application

The compound is used to borylate arenes and for fluorenylborolane preparation .

Results or Outcomes

The compound has been successfully used in the synthesis of fluorenylborolane, demonstrating its importance in the creation of these complex organic compounds .

Synthesis of Nickel Porphyrin

Summary of the Application

The compound is used as a starting material to prepare boronic acid pinacol ester derived nickel porphyrin .

Methods of Application

The compound is used in the synthesis of nickel porphyrin through a series of reactions .

Results or Outcomes

The compound has been successfully used in the synthesis of nickel porphyrin, demonstrating its importance in the creation of these complex organic compounds .

Synthesis of Dihydroquinolones

Summary of the Application

The compound is used as a reactant in the synthesis of dihydroquinolones .

Methods of Application

The compound is used as a reactant in the synthesis of dihydroquinolones through a series of reactions .

Results or Outcomes

The compound has been successfully used in the synthesis of dihydroquinolones, demonstrating its importance in the creation of these complex organic compounds .

Zukünftige Richtungen

Boronic acid compounds have been widely used in various fields including organic synthesis, pharmacy, and biology . They have potential applications in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Therefore, the study and application of “N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine” could be a promising area for future research.

Eigenschaften

IUPAC Name |

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO2/c1-6-17-11-12-9-7-8-10-13(12)16-18-14(2,3)15(4,5)19-16/h7-10,17H,6,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDPCAQSFXUQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674856 | |

| Record name | N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine | |

CAS RN |

1218791-16-2 | |

| Record name | N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B595333.png)

![tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B595334.png)